
3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, an ethyl linkage, and a phenoxy group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride typically involves multiple steps, starting with the preparation of the chlorophenyl ethyl intermediate This intermediate is then reacted with phenol derivatives under controlled conditions to form the phenoxy linkage
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions include various derivatives such as hydroxylated, aminated, and brominated compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Mécanisme D'action
The mechanism of action of 3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxy acetic acid derivatives: These compounds share the phenoxy group and have similar chemical properties.
Chlorophenyl ethyl derivatives: Compounds with a chlorophenyl ethyl group exhibit similar reactivity and applications.
Uniqueness
3-(2-(2-(4-Chlorophenyl)ethyl)phenoxy)-N,N-dimethyl-1-propanamine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity, stability, and versatility .
Propriétés
Numéro CAS |
72279-25-5 |
|---|---|
Formule moléculaire |
C19H25Cl2NO |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H24ClNO.ClH/c1-21(2)14-5-15-22-19-7-4-3-6-17(19)11-8-16-9-12-18(20)13-10-16;/h3-4,6-7,9-10,12-13H,5,8,11,14-15H2,1-2H3;1H |
Clé InChI |
XHHQQWVVACJVHM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC1=CC=CC=C1CCC2=CC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


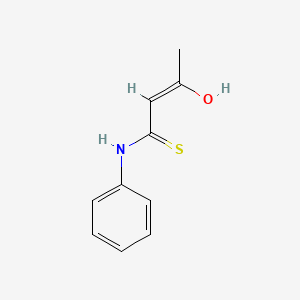

![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)
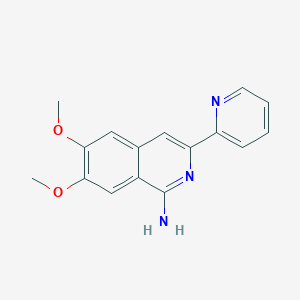
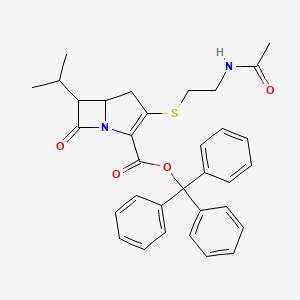

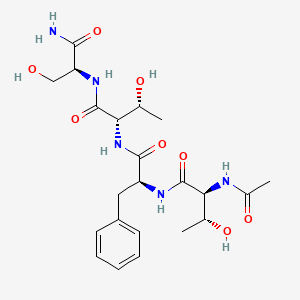
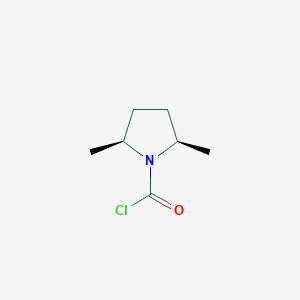


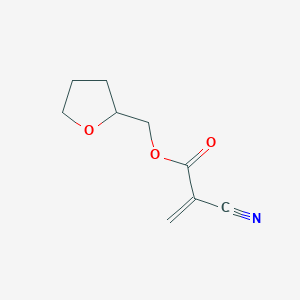
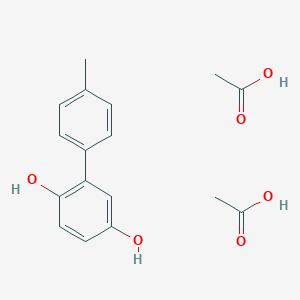
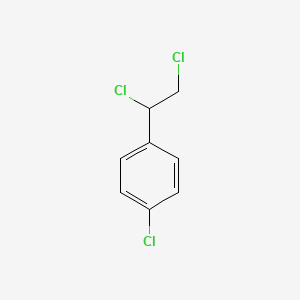
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)
